REACTION_CXSMILES
|
Cl.[NH2:2][CH:3]([CH2:16][OH:17])[CH2:4][O:5][C:6]1[C:10]2[CH:11]=[C:12]([CH3:15])[CH:13]=[CH:14][C:9]=2[O:8][N:7]=1.C(OCC)(=O)C.[OH-].[Na+]>O>[NH2:2][CH:3]([CH2:16][OH:17])[CH2:4][O:5][C:6]1[C:10]2[CH:11]=[C:12]([CH3:15])[CH:13]=[CH:14][C:9]=2[O:8][N:7]=1 |f:0.1,3.4|
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Name
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3-(2-amino-3-hydroxypropoxy)-5-methyl-1,2-benzoisoxazole hydrochloride
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Quantity
|
0.39 g
|
Type
|
reactant
|
Smiles
|
Cl.NC(COC1=NOC2=C1C=C(C=C2)C)CO
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Name
|
|
Quantity
|
4 mL
|
Type
|
reactant
|
Smiles
|
C(C)(=O)OCC
|
Name
|
|
Quantity
|
4 mL
|
Type
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solvent
|
Smiles
|
O
|
Name
|
|
Quantity
|
0 (± 1) mol
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Type
|
reactant
|
Smiles
|
[OH-].[Na+]
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
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CUSTOM
|
Details
|
after which the organic layer is separated
|
Type
|
WASH
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Details
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The separated organic layer is washed with a saturated saline solution
|
Type
|
DRY_WITH_MATERIAL
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Details
|
dried over anhydrous magnesium sulfate
|
Type
|
CUSTOM
|
Details
|
after which the solvent is removed by distillation under reduced pressure
|
Name
|
|
Type
|
product
|
Smiles
|
NC(COC1=NOC2=C1C=C(C=C2)C)CO
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |